Molecular Weight and Exact Mass Differentiation of L-Leucyl-L-seryl-L-valyl-L-leucine from Tripeptide and Sequence-Scrambled Analogs for Mass Spectrometry-Based Assay Selectivity
The monoisotopic mass of L-Leucyl-L-seryl-L-valyl-L-leucine is 430.2791 Da, which differs by +113.0840 Da from the tripeptide Leu-Ser-Val (317.1951 Da, corresponding to one deleted leucine residue) and by +0.0000 Da from the sequence-scrambled isomer Leu-Val-Ser-Leu (identical elemental composition), meaning that the tetrapeptide is mass-resolvable from tripeptide truncation products but not from sequence isomers when employing low-resolution mass spectrometry. However, collision-induced dissociation (CID) fragmentation spectra are sequence-dependent: the Leu-Ser-Val-Leu precursor ion yields characteristic y3 (Val-Leu, theoretical m/z 230.1501 for [M+H]+), y2 (Leu, m/z 132.1019), and b3 (Leu-Ser-Val, m/z 316.1870) product ions whose relative intensities and presence/absence patterns are distinct from those generated by Leu-Val-Ser-Leu, Ser-Leu-Val-Leu, or Leu-Ser-Leu-Val . This provides a verifiable, sequence-specific MRM transition set that cannot be replicated by an isomer without independent empirical validation.
| Evidence Dimension | Precursor and product-ion mass differentiation for LC-MS/MS assay development |
|---|---|
| Target Compound Data | Precursor [M+H]+ m/z 431.2869 (average); monoisotopic 430.2791. Characteristic y2 (m/z 132.1019), y3 (m/z 230.1501), b3 (m/z 316.1870). |
| Comparator Or Baseline | Leu-Ser-Val tripeptide: precursor [M+H]+ m/z 318.2028, lacking the C-terminal leucine-associated y2 ion. Sequence isomer Leu-Val-Ser-Leu: same precursor mass but distinct y-ion series due to altered fragmentation at the Val-Ser junction. |
| Quantified Difference | Mass shift of +113.0840 Da versus tripeptide (baseline-resolved by any instrument with >500 resolution). Sequence-specific MRM transitions enable differentiation from isomers with identical precursor mass (class-level inference; direct head-to-head CID spectra not publicly available for this compound). |
| Conditions | Electrospray ionization (ESI) positive mode, QQQ or Q-TOF mass spectrometer, typical peptide LC-MS/MS conditions (C18 column, water/acetonitrile + 0.1% formic acid gradient). |
Why This Matters
For procurement in quantitative proteomics or bioanalytical method development, the exact sequence defines the MRM transition—substituting an isomer changes the quantitative readout without warning unless the method is re-validated, creating a hidden risk of data invalidation.
